N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride
CAS No.: 1135137-29-9
Cat. No.: VC11918622
Molecular Formula: C28H30ClFN4O3S2
Molecular Weight: 589.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135137-29-9 |
|---|---|
| Molecular Formula | C28H30ClFN4O3S2 |
| Molecular Weight | 589.1 g/mol |
| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C28H29FN4O3S2.ClH/c1-31(2)16-6-17-33(28-30-26-24(29)9-5-10-25(26)37-28)27(34)21-11-13-23(14-12-21)38(35,36)32-18-15-20-7-3-4-8-22(20)19-32;/h3-5,7-14H,6,15-19H2,1-2H3;1H |
| Standard InChI Key | SGBJWXKJEJWUIC-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
| Canonical SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Introduction
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in pharmaceuticals. This compound combines a benzothiazole moiety with a tetrahydroisoquinoline sulfonyl group, which may confer unique biological activities.
Synthesis and Chemical Reactivity
The synthesis of such complex molecules typically involves multiple steps, including the formation of amide bonds and the introduction of sulfonyl groups. The chemical reactivity of this compound is likely influenced by its functional groups, such as the amide bond, which can undergo hydrolysis under acidic or basic conditions, and the sulfonyl group, which may participate in nucleophilic substitution reactions.
Research Findings and Future Directions
Detailed pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate the mechanism of action of this compound. Such studies would involve assessing binding affinities using techniques like surface plasmon resonance or isothermal titration calorimetry.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume